2-(Isopropylamino)pyrimidine-5-carboxylic acid 2-(Isopropylamino)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 148741-64-4
VCID: VC21097858
InChI: InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
SMILES: CC(C)NC1=NC=C(C=N1)C(=O)O
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

2-(Isopropylamino)pyrimidine-5-carboxylic acid

CAS No.: 148741-64-4

Cat. No.: VC21097858

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Isopropylamino)pyrimidine-5-carboxylic acid - 148741-64-4

Specification

CAS No. 148741-64-4
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name 2-(propan-2-ylamino)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
Standard InChI Key KHKCJJIQFAWEGW-UHFFFAOYSA-N
SMILES CC(C)NC1=NC=C(C=N1)C(=O)O
Canonical SMILES CC(C)NC1=NC=C(C=N1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

2-(Isopropylamino)pyrimidine-5-carboxylic acid (CAS: 148741-64-4) is a heterocyclic compound with molecular formula C₈H₁₁N₃O₂ and molecular weight 181.19 g/mol . The structure features a pyrimidine core with an isopropylamino group at position 2 and a carboxylic acid function at position 5. This compound is also known by alternative names including 5-Pyrimidinecarboxylic acid, 2-[(1-methylethyl)amino]- and 2-Isopropylamino-5-carboxypyrimidine .

Structural Representation

The molecular structure can be described as follows:

  • A six-membered pyrimidine heterocyclic ring with nitrogen atoms at positions 1 and 3

  • An isopropylamino (–NH–CH(CH₃)₂) substituent at position 2

  • A carboxylic acid (–COOH) group at position 5

Chemical Identifiers

Table 1: Chemical Identifiers for 2-(Isopropylamino)pyrimidine-5-carboxylic acid

Identifier TypeValue
CAS Number148741-64-4
IUPAC Name2-(propan-2-ylamino)pyrimidine-5-carboxylic acid
InChIInChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
InChIKeyKHKCJJIQFAWEGW-UHFFFAOYSA-N
SMILESCC(C)NC1=NC=C(C=N1)C(=O)O
Molecular FormulaC₈H₁₁N₃O₂
Molecular Weight181.19 g/mol

Physical and Chemical Properties

2-(Isopropylamino)pyrimidine-5-carboxylic acid possesses several noteworthy physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties have been determined through experimental measurements and computational predictions.

Physicochemical Properties

Table 2: Physical and Chemical Properties of 2-(Isopropylamino)pyrimidine-5-carboxylic acid

PropertyValueSource
Physical StateSolid
Boiling Point371.1±34.0 °C (Predicted)
Density1.282±0.06 g/cm³ (Predicted)
pKa4.19±0.10 (Predicted)
SolubilitySoluble in polar organic solvents; limited water solubility

The relatively high boiling point (371.1±34.0 °C) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of both the carboxylic acid and amino groups . The predicted pKa value of 4.19±0.10 indicates that the carboxylic acid group is moderately acidic, comparable to other aromatic carboxylic acids .

Structural Stability and Reactivity

The compound exhibits chemical stability typical of pyrimidine derivatives. The pyrimidine ring provides aromatic stability, while the carboxylic acid group offers reactivity for derivatization. The isopropylamino group at position 2 can participate in hydrogen bonding interactions, contributing to the compound's potential for molecular recognition in biological systems.

Synthetic ApproachKey IntermediatesReaction ConditionsReferences
Nucleophilic aromatic substitution2-Chloropyrimidine-5-carboxylic acidReaction with isopropylamine
From 2-methylsulfanyl precursor2-Methylsulfanyl-pyrimidine-5-carboxylic acidOxidation followed by displacement with isopropylamine
Cyclization of open-chain precursorsMalonic acid derivatives, formamidine compoundsBasic conditions, elevated temperature
Via 5-cyano pyrimidine intermediates2-(Isopropylamino)pyrimidine-5-carbonitrileHydrolysis of nitrile to carboxylic acid

Detailed Synthesis Example

A potential synthesis route adapted from related compounds might involve:

  • Starting with 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (similar to the compound described in )

  • Oxidation of the methylsulfanyl group to the corresponding sulfoxide using m-chloroperbenzoic acid

  • Nucleophilic displacement of the activated sulfoxide group with isopropylamine

  • Hydrolysis of the ester to obtain the carboxylic acid

This approach is supported by the synthesis of similar compounds described in the literature, particularly the preparation of pyridopyrimidine derivatives described in and .

Alternative Synthesis Path

Another potential approach derives from US Patent 3523119A :

  • Reaction of malonic acid dinitrile with dimethyl formamide chloride

  • Formation of 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium compounds

  • Reaction with isopropylamine to introduce the isopropylamino group

  • Ring closure to form the pyrimidine structure

  • Hydrolysis of the cyano group to the carboxylic acid

Comparative Analysis with Similar Compounds

To better understand the characteristics of 2-(Isopropylamino)pyrimidine-5-carboxylic acid, it is valuable to compare it with structurally related compounds.

Comparison with Related Pyrimidine Carboxylic Acids

Table 4: Comparison of 2-(Isopropylamino)pyrimidine-5-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReferences
2-(Isopropylamino)pyrimidine-5-carboxylic acidC₈H₁₁N₃O₂181.19Reference compound
Pyrimidine-5-carboxylic acidC₅H₄N₂O₂124.10Lacks isopropylamino group at position 2
2-Aminopyrimidine-5-carboxylic acidC₅H₅N₃O₂139.11Has primary amino group instead of isopropylamino
4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acidC₇H₈N₂O₂S184.22Contains methylsulfanyl at position 2 and methyl at position 4
4-Isopropylamino-2-methylsulfanyl-pyrimidine-5-carboxylic acidC₉H₁₃N₃O₂S227.29Isopropylamino group at position 4 instead of 2

The differences in substitution patterns significantly influence the physicochemical properties and potential biological activities of these compounds. For instance, the presence of the isopropylamino group at position 2 in 2-(Isopropylamino)pyrimidine-5-carboxylic acid likely enhances lipophilicity compared to 2-aminopyrimidine-5-carboxylic acid while maintaining hydrogen bonding capabilities .

Position of SubstitutionType of SubstituentAssociated Biological ActivitiesReferences
Position 2Amino or substituted amino groupsAntibacterial, anticancer, antiviral
Position 2Five or six-membered saturated heterocyclic ringsAnthelmintic, antiparkinsonism, treatment of GI disturbances
Position 5Carboxylic acid groupsEnhanced binding to biological targets
Position 5Halogen or substituted amineAntibacterial and anticancer activities
Positions 5 and 6Fused with heterocyclic ringsAnticancer, antiviral, antibacterial activities

Based on these structure-activity relationships, 2-(Isopropylamino)pyrimidine-5-carboxylic acid, with its substituted amino group at position 2 and carboxylic acid at position 5, may potentially exhibit antibacterial, anticancer, or antiviral properties .

SupplierCatalog NumberPurityPackage SizePrice (as of April 2025)References
ChemBridge CorporationBB-402623095%5 g$205
American Custom ChemicalsCHM012908695%1 g$818.61
American Custom ChemicalsCHM012908695%5 g$1491.68
American Custom ChemicalsCHM012908695%10 g$2279.97
TRCI822330Not specified100 mg$65
Combi-Blocks, Inc.HF-544395%1 gNot specified

Research Applications

As a heterocyclic compound with multiple functional groups, 2-(Isopropylamino)pyrimidine-5-carboxylic acid has several potential research applications:

  • Medicinal Chemistry: Serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase inhibition .

  • Chemical Biology: May be used to develop chemical probes for studying biological systems and pathways .

  • Materials Science: The compound's ability to form hydrogen bonds and engage in π-π interactions makes it potentially valuable in the development of novel materials with specific properties.

  • Synthetic Methodology Development: May serve as a model substrate for developing new synthetic transformations and methodologies in heterocyclic chemistry .

Current Research and Future Perspectives

Current research involving pyrimidine-5-carboxylic acid derivatives focuses on several emerging areas with potential implications for 2-(Isopropylamino)pyrimidine-5-carboxylic acid.

Recent Research Developments

Recent studies on pyrimidine-5-carboxylic acid derivatives highlight their potential as:

  • Kinase Inhibitors: Pyrimidine derivatives have shown promise as cyclin-dependent kinase (CDK) inhibitors with potential applications in cancer treatment . The compound 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) has demonstrated significant cytotoxicity against tumor cell lines, suggesting similar scaffolds may have anticancer potential .

  • Novel Synthetic Methods: Recent developments include N-ylide mediated synthesis of pyrimidinyl cyclopropane carboxylic acids, which could potentially be adapted for the synthesis of derivatives of 2-(Isopropylamino)pyrimidine-5-carboxylic acid .

  • Structure-Activity Relationship Studies: Comprehensive SAR studies on pyrimidine derivatives have identified key structural features that influence biological activity, providing guidance for the development of more potent and selective compounds .

Future Research Directions

Future research on 2-(Isopropylamino)pyrimidine-5-carboxylic acid may focus on:

  • Derivatization: Modification of the carboxylic acid group to form esters, amides, or other functional groups could yield compounds with enhanced pharmacological properties .

  • Biological Evaluation: Comprehensive screening for various biological activities, including antimicrobial, antiviral, and anticancer effects, could reveal new therapeutic applications .

  • Computational Studies: Molecular modeling and docking studies could predict interactions with potential biological targets, guiding further structural optimization .

  • Green Synthesis Methods: Development of more environmentally friendly synthetic routes with higher yields and fewer steps would enhance the compound's accessibility for research .

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